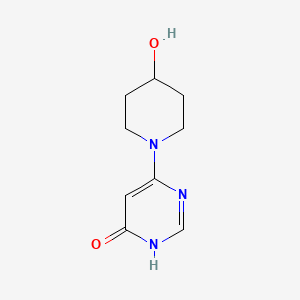
4-(4-hydroxypiperidin-1-yl)-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-hydroxypiperidin-1-yl)-1H-pyrimidin-6-one” is a complex organic molecule that contains a pyrimidinone ring and a hydroxypiperidine ring . Pyrimidinones are heterocyclic aromatic organic compounds similar to pyrimidines, except for the presence of a carbonyl group. Hydroxypiperidines are piperidines (six-membered rings containing nitrogen) that have a hydroxyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidinone and hydroxypiperidine rings. The exact structure would depend on the specific substituents and their positions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific substituents and conditions. Piperidones have been found to participate in a variety of reactions, including Mannich base formation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and substituents. For example, the presence of the hydroxyl group could make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery Pyrimidine derivatives play a crucial role in medicinal chemistry, offering therapeutic benefits across several disease states. For instance, aryl amide derivatives of pyrimidin-6-one compounds have been evaluated as ASK1 inhibitors, showing potential in treating inflammation and pain, particularly in conditions like osteoarthritis and neuropathic pain (Norman, 2012). Moreover, studies on pyrido[1,2-a]pyrimidin-4-one derivatives reveal their capacity as selective aldose reductase inhibitors with antioxidant activity, underscoring their utility in managing complications related to diabetes (La Motta et al., 2007).
Biochemical and Structural Studies The structural and tautomeric behaviors of pyrimidine derivatives under various conditions have been a subject of biochemical research. Investigations into the gas-phase tautomeric equilibrium of 4-hydroxypyrimidine with its ketonic forms have provided insights into the stability and conformational dynamics of these molecules (Sánchez et al., 2007). Additionally, research on cation tautomerism and crystal structures of certain pyrimidine salts has contributed to understanding the molecular recognition processes critical in drug action, highlighting the importance of hydrogen bonding in pharmaceuticals containing pyrimidine fragments (Rajam et al., 2017).
Material Science Applications In material science, pyrimidine derivatives have been explored for their corrosion inhibition properties, offering potential solutions for protecting metals in acidic environments. For example, novel pyrimidine derivatives have demonstrated significant inhibitory action against the corrosion of mild steel, showcasing their application in industrial settings (Yadav et al., 2015).
Biological Studies Pyrimidine derivatives have also been investigated for their biological activities, including antitumor, antifungal, and antibacterial properties. Compounds featuring the pyrimidine moiety have shown promising results in various biological assays, indicating their potential as lead compounds in the development of new therapeutic agents (Keri et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-7-1-3-12(4-2-7)8-5-9(14)11-6-10-8/h5-7,13H,1-4H2,(H,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRWYETVJOCNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
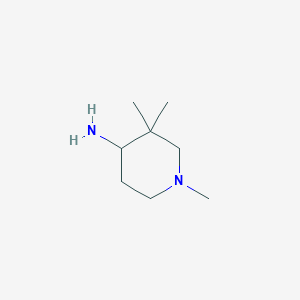
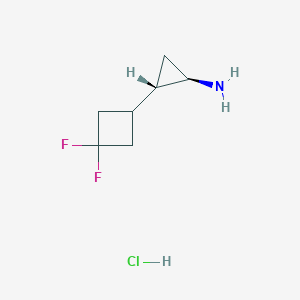
![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2958236.png)
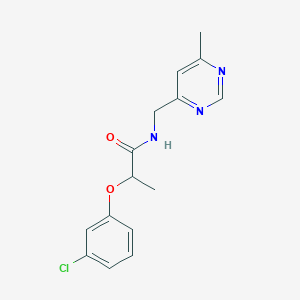
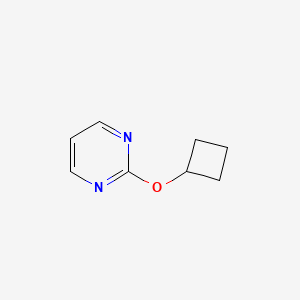
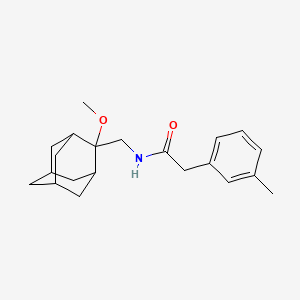


![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958248.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2958249.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2958250.png)
![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2958252.png)
![3-benzyl-2-((4-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2958254.png)
![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridin-2-one](/img/structure/B2958256.png)
